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Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Versalide (CAS No. 88-29-9), a synthetic polycyclic musk. The information presented herein is

intended to support research and development activities by providing detailed spectroscopic

data and the methodologies used for their acquisition.

Chemical Identity
IUPAC Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2][3]

Synonyms: AETT, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin,

Acetylethyltetramethyltetralin[4][5]

Molecular Formula: C₁₈H₂₆O[1][2][4][5][6]

Molecular Weight: 258.40 g/mol [1][6][7]

Chemical Structure:

Spectroscopic Data Summary
While comprehensive, publicly available datasets for the NMR and IR spectra of Versalide are

limited, this guide presents the available mass spectrometry data and typical experimental

protocols for acquiring NMR, IR, and MS data for similar aromatic ketone compounds.
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Mass Spectrometry (MS)
The mass spectrum of Versalide, obtained by electron ionization (EI), provides valuable

information about its molecular weight and fragmentation pattern, aiding in its structural

elucidation.

Table 1: Mass Spectrometry Data for Versalide (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

258 100.0 [M]⁺ (Molecular Ion)

243 95.0 [M - CH₃]⁺

215 45.0 [M - C₃H₇]⁺

201 30.0 [M - C₄H₉]⁺

187 25.0 [M - C₅H₁₁]⁺

159 20.0 [C₁₂H₁₅]⁺

Data sourced from NIST WebBook for 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H and ¹³C NMR data for Versalide are not readily available in

the public domain. However, based on its chemical structure, expected chemical shifts can be

predicted.

Table 2: Predicted ¹H NMR Chemical Shifts for Versalide
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic CH 7.0 - 7.5 m

-CH₂- (ethyl) 2.6 - 2.8 q

-CH₃ (acetyl) 2.4 - 2.6 s

-CH₂- (ring) 1.6 - 1.8 t

-CH₃ (ethyl) 1.1 - 1.3 t

gem-dimethyl (-C(CH₃)₂) 1.2 - 1.4 s

Table 3: Predicted ¹³C NMR Chemical Shifts for Versalide

Carbon Atom Predicted Chemical Shift (ppm)

C=O (acetyl) 195 - 205

Aromatic C (quaternary) 130 - 150

Aromatic CH 120 - 130

-CH₂- (ethyl) 20 - 30

-CH₃ (acetyl) 25 - 35

-CH₂- (ring) 30 - 40

-C(CH₃)₂ (quaternary) 30 - 40

-C(CH₃)₂ (methyl) 25 - 35

-CH₃ (ethyl) 10 - 20

Infrared (IR) Spectroscopy
Specific IR absorption data for Versalide is not widely published. The following table outlines

the expected characteristic absorption bands based on its functional groups.

Table 4: Predicted IR Absorption Bands for Versalide
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Aryl ketone stretch) 1680 - 1660 Strong

C-H (Aromatic stretch) 3100 - 3000 Medium

C-H (Aliphatic stretch) 3000 - 2850 Medium-Strong

C=C (Aromatic ring stretch) 1600 - 1450 Medium-Weak

C-H (Aliphatic bend) 1470 - 1350 Medium

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Versalide is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment is used.

Spectral Width: Approximately 10-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Spectral Width: Approximately 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to

the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Approximately 1-2 mg of finely ground Versalide is intimately mixed

with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and firm contact is ensured using a pressure clamp.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample compartment (or the clean ATR crystal) is

recorded.

The sample is placed in the infrared beam path.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.
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Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for volatile compounds like Versalide. A dilute solution of the

sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the

GC.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used.

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Versalide.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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